molecular formula C15H19NO3 B7360493 2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one

2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one

Cat. No.: B7360493
M. Wt: 261.32 g/mol
InChI Key: BRLJSOSHOFALFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Properties

IUPAC Name

2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-16-8-12-7-13(4-5-14(12)15(16)17)19-10-11-3-2-6-18-9-11/h4-5,7,11H,2-3,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLJSOSHOFALFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=CC(=C2)OCC3CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of a substituted phthalic anhydride with an amine to form an isoindolinone core. The oxan-3-ylmethoxy group can be introduced through etherification reactions using appropriate alcohols and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into its reduced forms, often using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3H-isoindol-1-one: Lacks the oxan-3-ylmethoxy group.

    5-(oxan-3-ylmethoxy)-3H-isoindol-1-one: Lacks the methyl group at the 2-position.

Uniqueness

2-methyl-5-(oxan-3-ylmethoxy)-3H-isoindol-1-one is unique due to the presence of both the methyl group at the 2-position and the oxan-3-ylmethoxy group. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other isoindolinone derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.